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Compound of Interest

Compound Name: 2-Methyl-4-(methylsulfanyl)aniline

Cat. No.: B3056989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-Methyl-4-(methylsulfanyl)aniline, a molecule of interest in synthetic chemistry

and drug discovery. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically

employed for their acquisition. This information is crucial for the unambiguous identification,

characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary
The structural elucidation of 2-Methyl-4-(methylsulfanyl)aniline is supported by a

combination of spectroscopic techniques. The data presented in the following tables have been

compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.12-7.08 multiplet - 2H Aromatic CH

6.66 doublet 8.0 1H Aromatic CH

3.52 broad singlet - 2H -NH₂

2.44 singlet - 3H -SCH₃

2.18 singlet - 3H Ar-CH₃

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

143.1 Aromatic C-NH₂

132.1 Aromatic C-S

128.7 Aromatic CH

125.9 Aromatic CH

123.3 Aromatic C-CH₃

115.7 Aromatic CH

18.8 -SCH₃

17.3 Ar-CH₃

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the

elemental composition of the molecule.

Technique Ion Calculated m/z Found m/z

HRMS-ESI [M+H]⁺ 154.0685 154.0680
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Infrared (IR) Spectroscopy
While a specific experimental spectrum for 2-Methyl-4-(methylsulfanyl)aniline is not readily

available in the searched literature, the expected characteristic absorption bands can be

predicted based on its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group

3500-3300
N-H stretch (asymmetric and

symmetric)
Primary Amine (-NH₂)

3100-3000 C-H stretch (aromatic) Aromatic Ring

3000-2850 C-H stretch (aliphatic) Methyl Groups (-CH₃)

1650-1580 N-H bend (scissoring) Primary Amine (-NH₂)

1600-1450 C=C stretch (in-ring) Aromatic Ring

1335-1250 C-N stretch (aromatic) Aryl Amine

Experimental Protocols
The following are detailed methodologies representative of the procedures used to obtain the

spectroscopic data presented above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a field strength of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of 2-Methyl-4-(methylsulfanyl)aniline is

dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used to
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acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to

simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are

referenced to the internal standard.

Mass Spectrometry
High-resolution mass spectra are generally acquired using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as

methanol or acetonitrile, typically at a concentration of 1-10 µg/mL. A small amount of a

volatile acid, like formic acid, may be added to promote protonation and the formation of

[M+H]⁺ ions in positive ion mode.

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate.

The instrument is calibrated using a known reference standard to ensure high mass

accuracy. Data is acquired in the positive ion mode to detect the protonated molecule.

Data Analysis: The acquired spectrum is processed to identify the monoisotopic mass of the

[M+H]⁺ ion. The high-resolution data allows for the determination of the elemental

composition by comparing the measured mass to the calculated mass for the expected

formula.

Infrared (IR) Spectroscopy
FT-IR spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory,

which is suitable for both liquid and solid samples.

Sample Preparation: A small amount of the 2-Methyl-4-(methylsulfanyl)aniline sample is

placed directly onto the ATR crystal. For a liquid sample, a single drop is sufficient. For a

solid sample, firm contact with the crystal is ensured using a pressure clamp.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.

Subsequently, the sample spectrum is recorded. The instrument typically scans the mid-
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infrared range (4000-400 cm⁻¹).

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum. The positions of the absorption

bands are then identified and correlated with specific molecular vibrations.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural

elucidation of an organic molecule like 2-Methyl-4-(methylsulfanyl)aniline.
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Spectroscopic analysis workflow.
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Structural Information from Spectroscopic Data

NMR Data

MS Data

IR Data

Final Structure
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- Number of Signals
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- C-N stretch
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Data contributing to structure elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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